

4-(Methylamino)benzonitrile solubility in methanol and other solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methylamino)benzonitrile

Cat. No.: B1588828

[Get Quote](#)

An In-depth Technical Guide to the Solubility of 4-(Methylamino)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-(Methylamino)benzonitrile (CAS No. 4714-62-9), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] The document details the compound's physicochemical properties and explores its solubility profile, with a specific focus on methanol and other common laboratory solvents. We delve into the molecular characteristics governing its solubility, including polarity, hydrogen bonding capabilities, and the influence of its functional groups. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, designed to ensure accuracy and reproducibility. This work is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and process optimization.

Introduction: The Significance of 4-(Methylamino)benzonitrile

4-(Methylamino)benzonitrile, also known as 4-Cyano-N-methylaniline, is an aromatic nitrile compound featuring a secondary amine and a nitrile group attached to a benzene ring.[4] Its molecular structure makes it a valuable building block in organic synthesis and a crucial intermediate in the development of pharmaceuticals.[1][2] The nitrile moiety is a key functional

group in medicinal chemistry, often incorporated into drug candidates to enhance binding affinity, improve pharmacokinetic profiles, and increase metabolic stability.[5]

Understanding the solubility of **4-(Methylamino)benzonitrile** is paramount for its practical application. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and the formulation of final products. In drug development, poor solubility can severely hamper compound screening and lead optimization, making a thorough characterization of this property essential for success.[6] This guide provides the foundational knowledge and practical methodologies required to effectively work with this compound.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. **4-(Methylamino)benzonitrile** is a white to light yellow crystalline solid at ambient temperatures. [4] Its key properties are summarized in Table 1.

The molecule possesses both a hydrogen bond donor (the N-H group of the secondary amine) and two hydrogen bond acceptors (the nitrogen of the amine and the nitrogen of the nitrile group).[4] The nitrile group's strong dipole moment and the overall molecular polarity, combined with a non-polar benzene ring, result in a nuanced solubility behavior across different solvent classes.

Table 1: Physicochemical Properties of **4-(Methylamino)benzonitrile**

Property	Value	Source(s)
CAS Number	4714-62-9	[1][7]
Molecular Formula	C ₈ H ₈ N ₂	[4][8]
Molecular Weight	132.16 g/mol	[4]
Appearance	White to light yellow/brown solid/crystal powder	[4][8]
Melting Point	87-91 °C	[4][9]
Boiling Point	~274 °C (Predicted)	[1][9][10]
Topological Polar Surface Area	35.8 Å ²	[4][7]
Hydrogen Bond Donors	1	[4]

| Hydrogen Bond Acceptors| 2 |[4] |

Solubility Profile

The "like dissolves like" principle is the cornerstone for predicting solubility.[11] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Solubility in Methanol

Multiple sources confirm that **4-(Methylamino)benzonitrile** is soluble in methanol.[1][4][9] Methanol is a polar protic solvent, capable of engaging in hydrogen bonding. The solubility is driven by favorable dipole-dipole interactions and hydrogen bonds forming between the methanol's hydroxyl group and the compound's nitrile and amino groups. While qualitative data confirms its solubility, quantitative data is not readily available in the literature and must be determined experimentally.

Solubility in Other Solvents

Based on its molecular structure, a qualitative solubility profile can be predicted. These predictions, summarized in Table 2, should be confirmed experimentally for any critical

application.

Table 2: Predicted Qualitative Solubility of 4-(Methylamino)benzonitrile

Solvent	Type	Predicted Solubility	Rationale
Water	Polar Protic	Slightly Soluble	Capable of H-bonding, but the non-polar benzene ring limits high solubility.
Ethanol	Polar Protic	Soluble	Similar to methanol, favorable H-bonding and dipole interactions are expected. [11]
Acetone	Polar Aprotic	Soluble	Strong dipole-dipole interactions with the nitrile group should promote solubility.
Acetonitrile	Polar Aprotic	Soluble	Structural similarity (presence of a nitrile group) and polarity suggest good solubility.
Tetrahydrofuran (THF)	Polar Aprotic	Soluble	Favorable dipole-dipole interactions are likely.
Hexane	Non-polar	Insoluble	The compound's significant polarity is incompatible with non-polar solvents. [11]

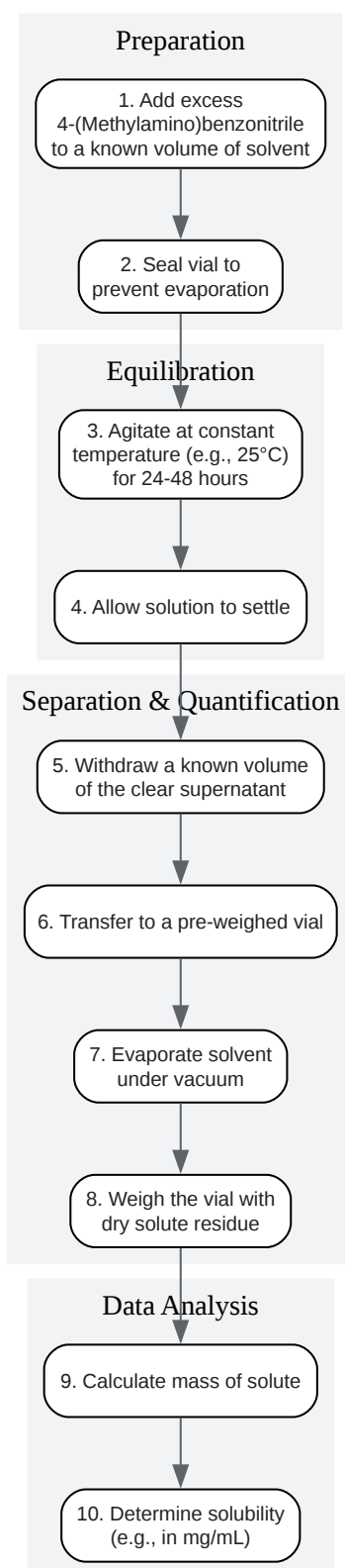
| Toluene | Non-polar (Aromatic)| Sparingly Soluble | π - π stacking interactions between the benzene rings may allow for some solubility. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes a robust gravimetric method for determining the thermodynamic solubility of **4-(Methylamino)benzonitrile**.

Core Principle & Self-Validation

This protocol is based on creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the amount of dissolved solute in a known volume of the solvent. The protocol is self-validating; after determining the solubility, the purity and identity of the starting material and the recovered solid should be confirmed via melting point analysis and spectroscopy (e.g., ^1H NMR, IR) to ensure no degradation or polymorphism occurred during the experiment.[\[12\]](#)[\[13\]](#)



[Click to download full resolution via product page](#)

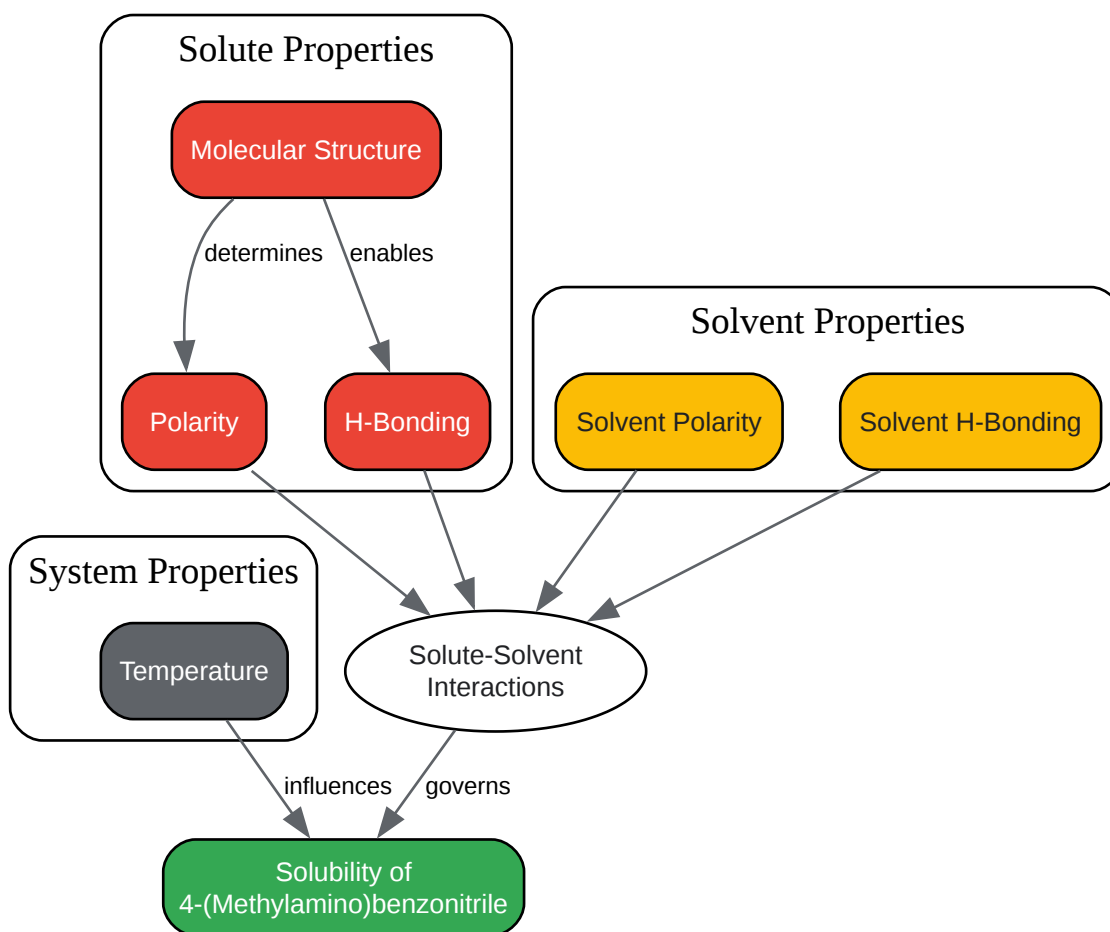
Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

- **Preparation:** Add an excess amount of solid **4-(Methylamino)benzonitrile** to a vial containing a precise volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.
- **Equilibration:** Seal the vial tightly and place it in a temperature-controlled agitator (e.g., a shaking incubator) set to the desired temperature (e.g., 25°C). Agitate the slurry for a sufficient time (typically 24-48 hours) to ensure the system reaches equilibrium.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle completely, leaving a clear supernatant. This step can be accelerated by centrifugation.
- **Sampling:** Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred. Filtering through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
- **Solvent Evaporation:** Transfer the aliquot to a pre-weighed, clean, and dry vial. Remove the solvent completely using a vacuum oven or a rotary evaporator at a temperature that does not cause the solute to sublime.
- **Quantification:** Once the solute is completely dry, weigh the vial again. The difference between the final and initial mass of the vial is the mass of the dissolved **4-(Methylamino)benzonitrile**.
- **Calculation:** Calculate the solubility using the formula: $\text{Solubility (mg/mL)} = (\text{Mass of dry solute in mg}) / (\text{Volume of supernatant in mL})$

Factors Influencing Solubility: A Deeper Look

The solubility of **4-(Methylamino)benzonitrile** is a result of the interplay between its molecular structure and the properties of the solvent.[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Factors governing compound solubility.

- **Functional Groups:** The polar nitrile ($-\text{C}\equiv\text{N}$) group is a strong electron-withdrawing group and a hydrogen bond acceptor.[14][5] The methylamino ($-\text{NHCH}_3$) group is polar and acts as both a hydrogen bond donor and acceptor. These groups enhance solubility in polar solvents.
- **Aromatic Ring:** The benzene ring is non-polar and contributes to hydrophobic character. This limits solubility in highly polar solvents like water but can promote solubility in aromatic solvents like toluene through π - π interactions.
- **Temperature:** For most solids dissolving in liquids, solubility increases with temperature.[11] This is because the dissolution process is often endothermic, meaning it absorbs heat. Supplying thermal energy helps overcome the lattice energy of the crystal and the

intermolecular forces in the solvent.[11] This principle is the basis for purification by recrystallization.[15]

Conclusion

4-(Methylamino)benzonitrile exhibits good solubility in polar solvents, particularly methanol, owing to its polar functional groups that facilitate strong solute-solvent interactions. Its solubility is expected to be limited in non-polar solvents due to the significant mismatch in polarity. This guide has provided the theoretical framework to understand this behavior and a practical, robust protocol for its quantitative determination. For professionals in drug development and chemical synthesis, a precise understanding and experimental validation of solubility are non-negotiable for achieving reproducible and scalable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(N-Methylamino)benzonitrile | 4714-62-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inventivapharma.com [inventivapharma.com]
- 7. 4-(Methylamino)benzonitrile | C8H8N2 | CID 10964551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Methylamino)benzonitrile | CymitQuimica [cymitquimica.com]
- 9. 4-(N-Methylamino)benzonitrile CAS#: 4714-62-9 [chemicalbook.com]
- 10. 4-(N-Methylamino)benzonitrile | 4714-62-9 | FM70142 [biosynth.com]

- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 4-(N-Methylamino)benzonitrile(4714-62-9) ¹H NMR [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [4-(Methylamino)benzonitrile solubility in methanol and other solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588828#4-methylamino-benzonitrile-solubility-in-methanol-and-other-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com